Litoxetine - 86811-09-8

Litoxetine

Catalog Number: EVT-273283
CAS Number: 86811-09-8
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Litoxetine is a selective serotonin reuptake inhibitor (SSRI) [ [] ]. SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain [ [] ]. Litoxetine has demonstrated antidepressant activity in animal models and depressed patients [ [], [], [] ]. Beyond its antidepressant properties, Litoxetine has shown potential for treating urinary incontinence, particularly mixed urinary incontinence (MUI) [ [], [], [], [], [], [] ].

Mechanism of Action

Litoxetine primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing its extracellular concentration [ [], [], [], [] ]. This mechanism is shared by other SSRIs and is considered central to their antidepressant effects.

  • 5-HT3 Receptor Antagonism: Litoxetine has shown moderate to low potency as an antagonist at both central and peripheral 5-HT3 receptors [ [], [], [] ]. This interaction may contribute to its therapeutic effects and could explain certain gastrointestinal side effects.
  • 5-HT4 Receptor Interaction: While Litoxetine exhibits negligible activity at central 5-HT4 receptors, it can inhibit 5-HT4 receptor-mediated contractions in the ileum [ [] ]. This suggests possible allosteric antagonism or post-receptor blockade of second messenger pathways.
  • Multifunctional Serotonin Agonist Antagonist Properties: Litoxetine is described as a Multifunctional Serotonin Agonist Antagonist, indicating a complex interplay with various serotonin receptor subtypes [ [] ].
Applications

Research on Urinary Incontinence:

  • Litoxetine is actively being researched as a potential treatment for MUI in women [ [], [], [] ].
  • Preclinical studies have investigated its effects on bladder and urethral functions in rats and striated anal sphincter functions in rabbits, serving as a proxy for urethral sphincter activity [ [], [] ].
  • Phase II and III clinical trials have explored Litoxetine's safety and efficacy in treating UI and MUI [ [], [] ].
  • Patient-reported outcomes have played a significant role in evaluating Litoxetine's effectiveness in managing MUI [ [] ].

Research on Depression:

  • Litoxetine has shown antidepressant activity in animal models, particularly the tail suspension test in mice [ [], [] ].
  • Clinical studies have investigated its efficacy in treating depression in humans, with findings suggesting its potential as an antidepressant [ [] ].
  • Studies have examined the impact of Litoxetine on cognitive and psychomotor performance in healthy volunteers and depressed patients [ [], [], [] ].
  • Results indicate that Litoxetine, unlike older tricyclic antidepressants, has minimal to no detrimental effects on these functions and may even exhibit some improvement in specific areas [ [], [] ].

Electroencephalography (EEG) Studies:

  • Research utilizing EEG has been conducted to analyze the effects of single and repeated Litoxetine administration on brain wave activity [ [] ].
  • Findings revealed dose-dependent increases in fast beta wave activity, particularly beta 2, without significant alterations in slow wave activity, suggesting a distinct EEG profile [ [] ].

Fluoxetine

  • Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in treating depression and other mental health conditions. [, , , , , ] It exerts its therapeutic effect by increasing extracellular serotonin levels in the brain. [, ] Fluoxetine also exhibits antimuscarinic activity at higher concentrations. []
  • Relevance: Fluoxetine serves as a key comparison compound to litoxetine throughout these studies due to their shared classification as SSRIs. [, , , , , ] While both compounds inhibit serotonin reuptake, litoxetine demonstrates additional pharmacological activities, including 5-HT4 receptor agonism and 5-HT3 receptor antagonism, which distinguishes it from fluoxetine. [, ]

Paroxetine

  • Compound Description: Paroxetine is another SSRI commonly prescribed for depression and anxiety disorders. [, , ] It functions by blocking the serotonin transporter, preventing the reuptake of serotonin in the synaptic cleft. []

Clomipramine

  • Compound Description: Clomipramine is a tricyclic antidepressant (TCA) known for its potent serotonin reuptake inhibition, along with moderate affinity for norepinephrine and dopamine transporters. [, ] It is clinically used in treating obsessive-compulsive disorder (OCD) and other conditions. []
  • Relevance: Clomipramine provides a comparative benchmark for litoxetine's interaction with 5-HT3 and 5-HT4 receptors. [] While both compounds exhibit affinity for 5-HT3 receptors, litoxetine demonstrates a more potent inhibitory effect. [] Additionally, clomipramine's inhibitory action on 5-HT4 receptors further distinguishes it from litoxetine, which exhibits agonist activity at this receptor subtype. []
  • Compound Description: Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) clinically used to manage depression, anxiety, and chronic pain conditions. [] It inhibits the reuptake of both serotonin and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft.
  • Relevance: Duloxetine serves as a relevant comparison to litoxetine, particularly in the context of their potential therapeutic application in treating urinary incontinence. [] Both compounds demonstrated efficacy in preclinical models of detrusor overactivity, suggesting their potential utility in addressing this specific aspect of urinary dysfunction. []

5-Hydroxytryptamine (5-HT, Serotonin)

  • Compound Description: 5-Hydroxytryptamine, more commonly known as serotonin, is a neurotransmitter with diverse roles in mood regulation, sleep, appetite, and gastrointestinal function. [] In the context of the provided papers, 5-HT plays a crucial role in modulating the reflexes involved in continence and micturition. [] 5-HT potentiates the guarding reflex, enhancing continence by increasing urethral pressure and inhibiting the micturition reflex. []
  • Relevance: Understanding 5-HT's function is critical for interpreting litoxetine's mechanism of action. [, ] Litoxetine, through its actions on serotonin receptors and the serotonin transporter, ultimately modulates serotonergic signaling. [, , ] This modulation of the serotonergic system, particularly in the central nervous system and peripheral tissues like the bladder and urethra, underlies litoxetine's potential therapeutic effects in treating conditions such as depression and urinary incontinence. [, ]

2-Methyl-5-hydroxytryptamine (2-Methyl-5-HT)

  • Compound Description: 2-Methyl-5-hydroxytryptamine is a selective agonist for the 5-HT3 receptor. [] It is commonly used in research to investigate the physiological and pharmacological roles of this receptor subtype.
  • Relevance: 2-Methyl-5-HT serves as a pharmacological tool to elucidate litoxetine's interaction with the 5-HT3 receptor. [] The findings that litoxetine antagonizes the contractile effects induced by 2-methyl-5-HT in ileal segments suggests that litoxetine possesses 5-HT3 receptor antagonist properties. [] This antagonism further distinguishes litoxetine's complex pharmacological profile, separating it from typical SSRIs and highlighting its potential for broader therapeutic applications beyond its antidepressant effects.

5-Methoxytryptamine (5-MeOT)

  • Compound Description: 5-Methoxytryptamine is a selective agonist for the 5-HT4 receptor subtype. [] It is frequently used in research to study the functional roles of 5-HT4 receptors.
  • Relevance: 5-MeOT is instrumental in characterizing litoxetine's complex interaction with 5-HT4 receptors. [] Experimental data demonstrate that while litoxetine can antagonize 5-MeOT-induced contractions, suggesting 5-HT4 antagonist activity, this antagonism appears to occur through a mechanism distinct from direct receptor blockade. [] This complexity emphasizes the unique pharmacological profile of litoxetine, differentiating it from typical SSRIs and suggesting a potential for allosteric modulation or downstream effects on signaling pathways associated with 5-HT4 receptors. []

[3H]-GR 113808

  • Compound Description: [3H]-GR 113808 is a radiolabeled ligand commonly used as a selective radioligand for 5-HT4 receptors in binding assays. [] It enables the quantification and characterization of 5-HT4 receptor densities and affinities in various tissues.
  • Relevance: The use of [3H]-GR 113808 in binding studies provided crucial evidence for the negligible affinity of litoxetine for central 5-HT4 receptors. [] This finding helps refine our understanding of litoxetine's pharmacological profile, indicating that its interactions with 5-HT4 receptors observed in functional assays may be indirect or involve allosteric modulation rather than direct competition for the orthosteric binding site. []

[3H]-DAU 6215

  • Compound Description: [3H]-DAU 6215 is a radiolabeled ligand widely used as a selective radioligand for 5-HT3 receptors in binding studies. [] This ligand allows researchers to assess the binding affinity and density of 5-HT3 receptors in different tissues and cell lines.
  • Relevance: The use of [3H]-DAU 6215 in binding assays demonstrated that litoxetine possesses moderate affinity for central and peripheral 5-HT3 receptors. [] This finding supports the results from functional studies showing litoxetine's 5-HT3 receptor antagonist properties and further reinforces its classification as a multifunctional serotonin modulator with a distinct pharmacological profile compared to traditional SSRIs. []

GR 125487

  • Compound Description: GR 125487 is a potent and selective 5-HT4 receptor antagonist. [] It is commonly used in research to investigate the physiological and pharmacological roles of 5-HT4 receptors in various tissues.
  • Relevance: GR 125487 was crucial in elucidating the mechanism underlying litoxetine's relaxant effects in the rat oesophagus. [] The ability of GR 125487 to attenuate litoxetine-induced relaxations, particularly in tissues from rats treated with parachlorophenylalanine (pCPA) to deplete endogenous serotonin, suggests that litoxetine may exert a portion of its relaxant effect through direct activation of 5-HT4 receptors. [] This finding underscores the complexity of litoxetine's pharmacology, highlighting its ability to both release endogenous serotonin and directly activate 5-HT4 receptors, contributing to its unique therapeutic potential. []

Parachlorophenylalanine (pCPA)

  • Compound Description: Parachlorophenylalanine (pCPA) is a specific and irreversible inhibitor of tryptophan hydroxylase, the enzyme responsible for the rate-limiting step in serotonin biosynthesis. [] It is widely used in research to deplete serotonin levels in experimental animals, enabling the study of the physiological and behavioral effects of serotonin depletion.
  • Relevance: pCPA was instrumental in dissecting the mechanism of litoxetine's relaxant effects in the rat oesophagus. [] The observation that pCPA pretreatment attenuated the high-potency phase of litoxetine-induced relaxation, which was also blocked by the 5-HT4 receptor antagonist GR 125487, suggests that this phase of relaxation involves the release of endogenous serotonin and subsequent activation of 5-HT4 receptors. [] This finding highlights the ability of litoxetine to modulate serotonin levels indirectly, in addition to its direct effects on serotonin receptors. []

Mirtazapine

  • Compound Description: Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) that enhances noradrenergic and serotonergic neurotransmission by antagonizing presynaptic α2-adrenergic autoreceptors and heteroreceptors. [] It is prescribed to treat major depressive disorder and is known for its relatively low incidence of sexual side effects compared to some other antidepressants.
  • Relevance: Mirtazapine is mentioned in the context of a pharmaceutical composition aiming to mitigate the side effects associated with mirtazapine or SSRI monotherapy. [] The patent suggests that combining mirtazapine with an SSRI, including litoxetine, could potentially enhance antidepressant efficacy while reducing the overall side effect burden. []

Carbachol

  • Compound Description: Carbachol is a choline mimetic that non-selectively activates both muscarinic and nicotinic acetylcholine receptors. [] It is commonly used in research to induce contractions in smooth muscle preparations, including the oesophagus, to study the mechanisms of muscle contraction and relaxation.
  • Relevance: Carbachol served as a contractile agent in studying the relaxant effects of litoxetine on the rat oesophageal muscularis mucosae. [] By precontracting the tissue with carbachol, the researchers were able to assess the ability of litoxetine to induce relaxation and investigate the underlying mechanisms. [] This experimental approach allowed for the characterization of litoxetine's relaxant profile and its interaction with serotonin receptors in the context of pre-existing smooth muscle contraction. []

Acetylcholine

  • Compound Description: Acetylcholine is a neurotransmitter with widespread actions in the central and peripheral nervous systems, playing a crucial role in muscle contraction, autonomic nervous system function, and cognitive processes. []
  • Relevance: Acetylcholine is relevant to the studies on litoxetine as it relates to the potential for antimuscarinic side effects. [] The studies ensured that the concentrations of litoxetine used did not exhibit antimuscarinic properties, confirming that the observed effects on smooth muscle were not due to acetylcholine antagonism but rather through its interaction with the serotonergic system. []

Properties

CAS Number

86811-09-8

Product Name

Litoxetine

IUPAC Name

4-(naphthalen-2-ylmethoxy)piperidine

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2

InChI Key

MJJDYOLPMGIWND-UHFFFAOYSA-N

SMILES

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2

Solubility

Soluble in DMSO

Synonyms

4-(2-naphthalenylmethoxy)piperidine
litoxetine
SL 81-0385
SL-81035

Canonical SMILES

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.